molecular formula C12H15NO2S B179612 N-Tosyl-2-cyclopentene-1-amine CAS No. 197145-73-6

N-Tosyl-2-cyclopentene-1-amine

Cat. No. B179612
M. Wt: 237.32 g/mol
InChI Key: KFHANGVDOOPYBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Tosyl-2-cyclopentene-1-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is widely used as a starting material in the synthesis of various bioactive molecules.

Mechanism Of Action

The mechanism of action of N-Tosyl-2-cyclopentene-1-amine is not well understood. However, it is believed to act as an electrophile and undergo nucleophilic addition reactions with various functional groups, such as amines and thiols.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of N-Tosyl-2-cyclopentene-1-amine. However, studies have shown that it has low toxicity and does not exhibit any significant adverse effects on cells or tissues.

Advantages And Limitations For Lab Experiments

The advantages of using N-Tosyl-2-cyclopentene-1-amine in lab experiments include its high yield, low toxicity, and ease of synthesis. However, its limitations include its limited solubility in water and its sensitivity to air and moisture.

Future Directions

Further research is needed to understand the mechanism of action of N-Tosyl-2-cyclopentene-1-amine and its potential applications in various fields such as drug discovery and organic synthesis. Future research could focus on the development of more efficient and environmentally friendly synthesis methods, as well as the exploration of new applications for this compound. Additionally, the use of N-Tosyl-2-cyclopentene-1-amine in the synthesis of chiral molecules and natural products could be further explored.

Synthesis Methods

The synthesis of N-Tosyl-2-cyclopentene-1-amine involves the reaction of cyclopentadiene with N-tosyl chloride in the presence of a base, such as triethylamine. The reaction occurs through a Diels-Alder reaction, which results in the formation of a cyclic intermediate. The intermediate is then treated with hydrogen chloride to yield N-Tosyl-2-cyclopentene-1-amine.

Scientific Research Applications

N-Tosyl-2-cyclopentene-1-amine has been widely used as a starting material in the synthesis of various bioactive molecules such as antiviral, antibacterial, and anticancer agents. It has also been used in the synthesis of chiral molecules and as a building block in the synthesis of natural products.

properties

CAS RN

197145-73-6

Product Name

N-Tosyl-2-cyclopentene-1-amine

Molecular Formula

C12H15NO2S

Molecular Weight

237.32 g/mol

IUPAC Name

N-cyclopent-2-en-1-yl-4-methylbenzenesulfonamide

InChI

InChI=1S/C12H15NO2S/c1-10-6-8-12(9-7-10)16(14,15)13-11-4-2-3-5-11/h2,4,6-9,11,13H,3,5H2,1H3

InChI Key

KFHANGVDOOPYBY-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2CCC=C2

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2CCC=C2

synonyms

Benzenesulfonamide, N-2-cyclopenten-1-yl-4-methyl- (9CI)

Origin of Product

United States

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